molecular formula C8H5NOS B14153178 Benzenecarbothioyl isocyanate CAS No. 3553-61-5

Benzenecarbothioyl isocyanate

Cat. No.: B14153178
CAS No.: 3553-61-5
M. Wt: 163.20 g/mol
InChI Key: HLTCRBDDXHATCN-UHFFFAOYSA-N
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Description

Notably, Benzyl isothiocyanate (CAS 622-78-6, C₈H₇NS, molecular weight 149.21) is highlighted as a key compound in the isothiocyanate family. It is characterized by a benzene ring linked to an isothiocyanate (–NCS) group . This compound is widely used in laboratory settings due to its reactivity with compounds containing active hydrogen atoms, though it requires stringent safety precautions, including respiratory protection and controlled storage .

The absence of direct data on Benzenecarbothioyl isocyanate suggests it may refer to a derivative with a thiocarbonyl (C=S) and isocyanate (–NCO) group. For this comparison, we focus on structurally analogous compounds, including Benzyl isocyanate, Benzenesulfonyl isocyanate, and 2-(Chloromethyl)phenyl isocyanate, to infer trends in reactivity, applications, and safety.

Properties

CAS No.

3553-61-5

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

benzenecarbothioyl isocyanate

InChI

InChI=1S/C8H5NOS/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H

InChI Key

HLTCRBDDXHATCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenecarbothioyl isocyanate can be synthesized through several methods. One common method involves the reaction of benzenecarbothioyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method includes the reaction of an amine with phosgene (COCl2) to produce the isocyanate and hydrogen chloride (HCl) as a byproduct . Due to the hazardous nature of phosgene, alternative non-phosgene methods are also being explored, such as the thermal decomposition of carbamates .

Chemical Reactions Analysis

Types of Reactions: Benzenecarbothioyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzenecarbothioyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamates, respectively . The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic addition to the carbon atom of the isocyanate group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences among benzene-derived isocyanate/isothiocyanate compounds:

Chemical Name CAS Number Formula Molecular Weight Functional Group Key Applications/Properties
Benzyl isothiocyanate 622-78-6 C₈H₇NS 149.21 Isothiocyanate (–NCS) Laboratory reagent; requires respiratory protection .
Benzyl isocyanate 3173-56-6 C₈H₇NO 133.15 Isocyanate (–NCO) Used in polyurethane synthesis; reacts with polyols to form urethane linkages .
Benzenesulfonyl isocyanate Not provided C₇H₅NO₃S ~199.18* Sulfonyl isocyanate (–SO₂NCO) Research applications; modifies polymer chains for enhanced properties .
2-(Chloromethyl)phenyl isocyanate 52986-66-0 C₈H₆ClNO 167.59 Isocyanate (–NCO) with Cl substituent Organic building block; reactive chloromethyl group enables further derivatization .

*Calculated based on formula.

Functional Group Reactivity

  • Isocyanate (–NCO) vs. Isothiocyanate (–NCS):
    Isocyanates (e.g., Benzyl isocyanate) react with hydroxyl (–OH) groups in polyols to form polyurethanes, widely used in adhesives and foams . Isothiocyanates (e.g., Benzyl isothiocyanate) exhibit similar reactivity but form thiourethane bonds, which may enhance thermal stability .
  • Substituent Effects:
    The chloromethyl group in 2-(Chloromethyl)phenyl isocyanate introduces a reactive site for nucleophilic substitution, enabling covalent bonding in polymer matrices . Sulfonyl groups in Benzenesulfonyl isocyanate increase polarity, improving adhesion in moisture-curable adhesives .

Molecular Weight and Structural Impact

  • Higher molecular weight compounds (e.g., Benzenesulfonyl isocyanate) exhibit slower diffusion rates, enhancing durability in polymer networks .
  • Lower molecular weight isocyanates (e.g., Benzyl isocyanate, 133.15 g/mol) are more volatile, requiring careful handling to avoid inhalation hazards .

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